REACTION_CXSMILES
|
IC1C=CC=CC=1S([O-])(=O)=O.[Na+].OOS([O-])=O.[K+].S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:26][C:27]1[CH2:32][CH:31]([C:33]([CH3:35])=[CH2:34])[CH2:30][CH:29]([OH:36])[CH:28]=1>C(OCC)(=O)C>[CH3:26][C:27]1[CH2:32][CH:31]([C:33]([CH3:35])=[CH2:34])[CH2:30][C:29](=[O:36])[CH:28]=1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
6.1 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(CC(C1)C(=C)C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while being stirred under a nitrogen for eight hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(CC(C1)C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |